
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring via a methylamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ammonia or an amine source to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and improve yields . The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor has been shown to produce good yields of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.
Wirkmechanismus
The mechanism by which N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar furan ring structure but differs in the linkage to the cyclopentane ring.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound features a furan ring attached to a benzohydrazide moiety.
Uniqueness
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furan ring with a cyclopentane ring via a methylamine linkage makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
YOQOOLODYAIRSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
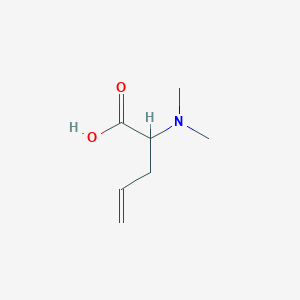
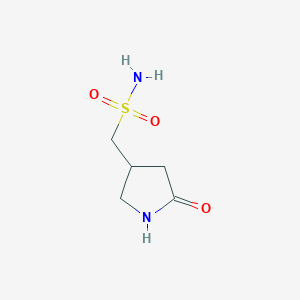
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
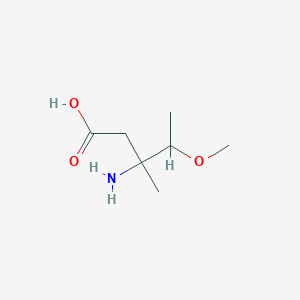
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
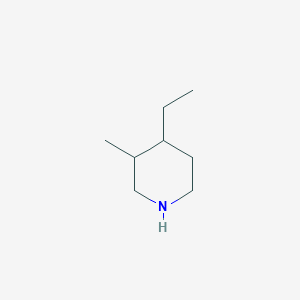
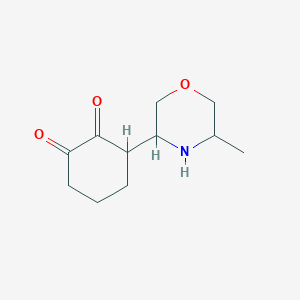
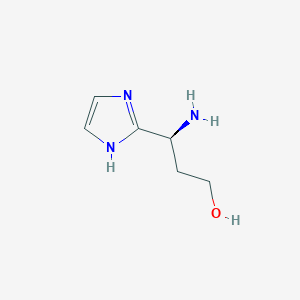
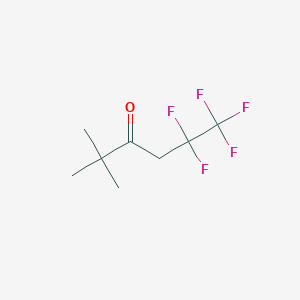
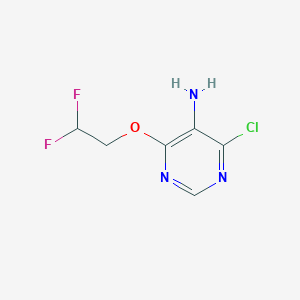
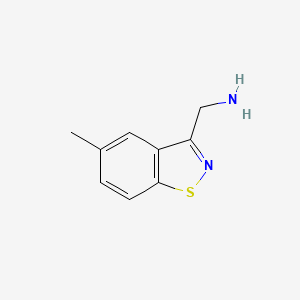
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
